molecular formula C8H8O3 B3417917 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde CAS No. 1173018-82-0

3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde

Cat. No.: B3417917
CAS No.: 1173018-82-0
M. Wt: 152.15 g/mol
InChI Key: JVTZFYYHCGSXJV-UHFFFAOYSA-N
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Description

It is a naturally occurring compound identified in plants such as Mondia whitei (), Imperata cylindrica (), and as a pyrolysis product of lignin under catalytic conditions (). Analytical methods like HPLC-DAD are commonly employed for its quantification in plant extracts ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trideuterio-5-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i2D,3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZFYYHCGSXJV-NRUYWUNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])O)OC)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745880
Record name 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-82-0
Record name 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-82-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of isovanillin using environmentally friendly oxidizing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

  • Precursor in Drug Synthesis
    • 3-Hydroxy-4-methoxybenzaldehyde serves as a precursor in the synthesis of several pharmaceuticals, including the anticancer drug (Z)-combretastatin A-4 and glycitein . These compounds have shown promise in cancer therapies due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Morphine Derivatives
    • The compound is also utilized in the preparation of morphine derivatives, which are crucial for pain management in clinical settings. Its role as a raw material highlights its importance in the pharmaceutical industry .

Organic Synthesis

  • Schiff Base Formation
    • The compound is involved in synthesizing Schiff bases by reacting with hydrazides such as furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide. These Schiff bases have applications in medicinal chemistry due to their biological activities .
  • Synthesis of Complex Molecules
    • It is used to prepare complex molecules like (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one , showcasing its versatility in organic synthesis .

Food Industry Applications

  • Flavoring Agent
    • 3-Hydroxy-4-methoxybenzaldehyde is assessed for use as a flavoring ingredient due to its pleasant aroma reminiscent of vanilla. Regulatory assessments have concluded that it can be safely used at low concentrations (up to 1 mg/kg) in food products, making it a valuable additive for enhancing flavors without compromising safety .

Study on Antimicrobial Properties

A study published in Molecules highlighted the antimicrobial properties of various phenolic compounds, including derivatives of 3-hydroxy-4-methoxybenzaldehyde. The crude extracts showed activity against pathogens such as methicillin-resistant Staphylococcus aureus, indicating potential applications in food preservation and health supplements .

Safety Assessment for Food Use

The Food Standards Agency (FSA) conducted a safety assessment on the use of this compound as a flavoring agent. They determined that human exposure levels are significantly below toxicological concern thresholds, supporting its safe use in food products .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in the synthesis of Schiff bases, the compound undergoes nucleophilic addition with hydrazides, forming a stable imine linkage. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Key analogs differ in substitution patterns, significantly altering physicochemical and biological properties:

Compound Structure (Substituent Positions) Natural Sources Biological Activities Key References
3-Hydroxy-4-methoxybenzaldehyde C3-OH, C4-OCH₃ Mondia whitei, Imperata cylindrica Antioxidant, antiviral, hepato-protective
2-Hydroxy-4-methoxybenzaldehyde C2-OH, C4-OCH₃ Mondia whitei Antimicrobial, flavoring agent
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C4-OH, C3-OCH₃ Vanilla planifolia, Ephedra alata Flavoring, non-linear optical applications
4-Hydroxy-2-methoxybenzaldehyde C4-OH, C2-OCH₃ Mondia whitei roots Not explicitly reported; structural isomer

Key Observations :

  • Positional Isomerism : Vanillin (4-hydroxy-3-methoxy) is a commercial flavoring agent, while its isomer 3-hydroxy-4-methoxybenzaldehyde shows distinct biological roles, highlighting the impact of substituent orientation .

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 3-methoxy-4-nitrobenzaldehyde enhances electrophilicity, making it reactive in coupling reactions .
  • Methyl vs. Methoxy : 4-Methoxy-3-methylbenzaldehyde lacks the hydroxyl group, reducing polarity compared to 3-hydroxy-4-methoxybenzaldehyde .

Natural Benzaldehyde Derivatives from Fungi

Eurotium fungi produce complex benzaldehyde derivatives with prenyl or aliphatic chains, differing from simpler plant-derived analogs:

Compound (Example) Structure Features Bioactivity References
Eurotirumin (29) C6-OH, C5-prenyl, C2-epoxy chain Antitumor, antioxidative
Flavoglaucin (31) C6-OH, C5-prenyl, C2-aliphatic Antimicrobial, antifungal

Key Observations :

  • Complexity vs. Simplicity : Fungal derivatives like eurotirumin exhibit higher structural complexity and broader bioactivities compared to plant-derived 3-hydroxy-4-methoxybenzaldehyde .

Quantification Methods

  • HPLC-DAD : Used for simultaneous quantification of 3-hydroxy-4-methoxybenzaldehyde and its isomers (e.g., 2-hydroxy-4-methoxybenzaldehyde) in Mondia whitei with a calibration range of 3–14 mg/kg .
  • FTIR/Raman Spectroscopy : Applied to confirm the structure of vanillin (4-hydroxy-3-methoxybenzaldehyde), highlighting vibrational modes sensitive to substituent positions .

Biological Activity

3-Hydroxy-4-methoxybenzaldehyde, also known as 3-hydroxy-p-anisaldehyde or 5-formylguaiacol, is a phenolic aldehyde that has garnered attention for its diverse biological activities. This compound is an isomer of vanillin and exhibits significant potential in various fields, including pharmacology and materials science. This article explores the biological activity of 3-hydroxy-4-methoxybenzaldehyde, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant research findings.

  • Chemical Formula : C8_8H8_8O3_3
  • Molecular Weight : 152.15 g/mol
  • InChI Key : JVTZFYYHCGSXJV-UHFFFAOYSA-N
  • CAS Number : 621-59-0

Antimicrobial Activity

Research indicates that 3-hydroxy-4-methoxybenzaldehyde exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including Candida neoformans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

Pathogen MIC (μg/mL)
Candida neoformans53.0
Staphylococcus aureus (MRSA)Not specified

The compound was shown to inhibit the growth of C. neoformans effectively, which is crucial for developing antifungal agents against opportunistic infections in immunocompromised patients .

Cytotoxicity

The cytotoxic effects of 3-hydroxy-4-methoxybenzaldehyde were evaluated on various tumor cell lines. The compound demonstrated selective cytotoxicity, with IC50_{50} values indicating its potential as an anticancer agent:

Cell Line IC50_{50} (μg/mL)
SK-MEL1.8
KB7.3
BT-54917
SK-OV-318

Notably, it showed minimal cytotoxicity against normal renal cell lines, suggesting a favorable therapeutic index for cancer treatment .

Antioxidant Activity

The antioxidant properties of 3-hydroxy-4-methoxybenzaldehyde have been investigated due to its potential in mitigating oxidative stress-related diseases. In vitro assays demonstrated that the compound scavenges free radicals effectively, contributing to its protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the volatile fractions containing 3-hydroxy-4-methoxybenzaldehyde revealed significant antimicrobial activity against C. neoformans, with a focus on its application in treating fungal infections. The research emphasized the compound's role in traditional medicine and its potential to be developed into a novel antifungal agent .

Case Study 2: Cancer Cell Line Studies

In a series of experiments assessing the cytotoxic effects on cancer cell lines, researchers found that treatment with varying concentrations of 3-hydroxy-4-methoxybenzaldehyde led to a dose-dependent reduction in cell viability. This study underlined the compound's potential as an anticancer drug candidate and warranted further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC). The 13C-NMR spectrum can identify aromatic carbons, methoxy groups, and aldehyde signals (δ ~206 ppm). TLC comparison with an authentic sample under identical solvent systems resolves ambiguities in structural assignments . For isotopic verification (~2~H_3_), mass spectrometry (MS) or deuterium NMR is essential to confirm deuterium incorporation and positional specificity.

Q. How can researchers ensure isotopic purity in synthetic applications of deuterated 3-Hydroxy-4-methoxybenzaldehyde?

  • Methodological Answer: Isotopic purity is critical for kinetic isotope effect (KIE) studies. Synthetic routes should use deuterated precursors (e.g., D₂O or deuterated methanol) under rigorously anhydrous conditions. Post-synthesis, analytical techniques like high-resolution MS or isotope-ratio mass spectrometry (IRMS) quantify deuterium enrichment. Storage in inert atmospheres minimizes proton-deuterium exchange .

Q. What are the primary applications of 3-Hydroxy-4-methoxybenzaldehyde in biological redox studies?

  • Methodological Answer: This compound serves as a substrate or intermediate in studying oxidative stress responses. For example, its aldehyde group can act as a reactive site in enzyme-catalyzed redox reactions. Researchers use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) to track compartment-specific oxidation dynamics in plant or mammalian cell models when exposed to ROS-generating agents .

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) predict the thermodynamic properties of 3-Hydroxy-4-methoxybenzaldehyde derivatives?

  • Methodological Answer: DFT frameworks, such as hybrid functionals (e.g., B3LYP), calculate bond dissociation energies, redox potentials, and vibrational frequencies. These models validate experimental data on aldehyde reactivity and methoxy group stability. For deuterated analogs, isotopic substitution effects on zero-point energy and reaction pathways can be simulated to predict kinetic parameters .

Q. What experimental designs resolve contradictions in oxidative stress data when using this compound?

  • Methodological Answer: Contradictions may arise from compartment-specific ROS dynamics or isotopic interference. Controlled experiments with localized ROS generators (e.g., methyl viologen in chloroplasts) paired with multi-compartment biosensors (e.g., mitochondrial roGFP2-Orp1) can isolate redox signals. Parallel assays with protonated vs. deuterated forms clarify isotopic effects on reaction kinetics .

Q. How does deuterium substitution influence the compound’s reactivity in catalytic oxidation studies?

  • Methodological Answer: Deuterium alters bond strength (KIE) and reaction rates. In catalytic systems like Ce-MOFs, deuterated aldehydes may exhibit slower oxidation kinetics due to stronger C-D bonds. Comparative GC-MS or 1H NMR analysis of products (e.g., benzaldehyde vs. styrene oxide) quantifies selectivity changes. Isotopic labeling also tracks metabolic pathways in tracer studies .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for storage (0–6°C, inert atmosphere) and personal protective equipment (PPE). Use fume hoods for synthesis steps involving volatile aldehydes. First-aid measures for inhalation include immediate fresh air exposure; skin contact requires soap-water decontamination .

Q. How can researchers validate regulatory compliance in studies involving this compound?

  • Methodological Answer: Align with EFSA guidelines for flavouring substances, emphasizing purity thresholds (>97%) and non-food applications. Documentation should include CAS RN verification (e.g., 621-59-0), isotopic certification, and compliance with OSHA or ECHA standards for laboratory use .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₈H₅D₃O₃
Isotopic Purity AnalysisHR-MS, Deuterium NMR
Redox Biosensor ApplicationGrx1-roGFP2 in chloroplasts/mitochondria
Catalytic Oxidation ProductBenzaldehyde (80% selectivity)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Reactant of Route 2
3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde

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